What is (Rac)-Tenofovir-d7 and its primary use
What is (Rac)-Tenofovir-d7 and its primary use
An In-Depth Technical Guide to (Rac)-Tenofovir-d7
Introduction to (Rac)-Tenofovir-d7
(Rac)-Tenofovir-d7 is the deuterated, racemic form of Tenofovir, a cornerstone antiviral agent. The designation "d7" signifies that seven hydrogen atoms in the molecule have been replaced by their stable, heavy isotope, deuterium. This isotopic labeling does not alter the fundamental chemical properties of the molecule but imparts a distinct, higher mass. (Rac)-Tenofovir-d7 is not intended for therapeutic use; instead, it serves as a critical analytical tool for researchers and drug development professionals. Its primary application is as an internal standard in bioanalytical assays, particularly those employing mass spectrometry, for the precise quantification of Tenofovir in biological matrices.[1]
Tenofovir itself is a potent nucleotide analog reverse transcriptase inhibitor (NtRTI).[2] It is widely prescribed in its prodrug forms, Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), for the treatment and prevention of HIV-1 infection and to manage chronic hepatitis B.[3][4][5][6] The use of a stable isotope-labeled internal standard like (Rac)-Tenofovir-d7 is essential for accurate pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, ensuring the safety and efficacy of Tenofovir-based therapies.
Physicochemical Properties
The key quantitative data for (Rac)-Tenofovir-d7 are summarized below. This information is vital for method development, storage, and handling in a research setting.
| Property | Value |
| Chemical Name | (Rac)-9-(2-Phosphonomethoxypropyl)adenine-d7 |
| CAS Number | 107021-12-5[7][8] |
| Molecular Formula | C₉H₇D₇N₅O₄P[9] |
| Molecular Weight | 294.26 g/mol [9] |
| Appearance | White Solid[8] |
| Density | 1.79 g/cm³[8] |
| Boiling Point | 616.1°C at 760 mmHg[8] |
| Flash Point | 326.4°C[8] |
| Storage Conditions | 2-8°C Refrigerator[9] |
Primary Use: Internal Standard in Bioanalysis
The fundamental utility of (Rac)-Tenofovir-d7 lies in the analytical technique of isotopic dilution mass spectrometry. In a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay, a known quantity of (Rac)-Tenofovir-d7 is added to a biological sample (e.g., human plasma) at the beginning of the sample preparation process.[10]
Because (Rac)-Tenofovir-d7 is chemically identical to the non-labeled Tenofovir (the analyte), it behaves identically during all stages of sample extraction, cleanup, and chromatographic separation. Any loss of the analyte during these steps will be matched by a proportional loss of the internal standard. However, the mass spectrometer can easily distinguish between the analyte and the internal standard due to their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly precise and accurate quantification of the Tenofovir concentration in the original sample can be achieved, correcting for experimental variability.
Caption: Experimental workflow for quantifying Tenofovir using (Rac)-Tenofovir-d7 as an internal standard.
Experimental Protocol: Quantification of Tenofovir in Human Plasma
The following is a representative LC-MS/MS protocol for the determination of Tenofovir in human plasma, utilizing (Rac)-Tenofovir-d7 as an internal standard.
1. Preparation of Standard and QC Solutions:
-
Stock Solutions: Prepare primary stock solutions of Tenofovir and (Rac)-Tenofovir-d7 (1 mg/mL) in a suitable solvent like methanol or a methanol:water mixture.
-
Working Solutions: Create a series of working standard solutions of Tenofovir by serially diluting the stock solution. These will be used to spike blank plasma to generate a calibration curve (e.g., 5-1000 ng/mL). Prepare separate quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard (IS) Working Solution: Prepare a working solution of (Rac)-Tenofovir-d7 (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibrator, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the (Rac)-Tenofovir-d7 internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm) is commonly used.[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Tenofovir and (Rac)-Tenofovir-d7. The mass difference allows for their simultaneous but distinct detection.
4. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio (Tenofovir / Tenofovir-d7) against the nominal concentration of the calibration standards.
-
The concentration of Tenofovir in the unknown samples is determined by interpolating their peak area ratios from the regression line of the calibration curve.
Mechanism of Action of Tenofovir
While (Rac)-Tenofovir-d7 is an analytical tool, the compound it traces, Tenofovir, has a well-defined antiviral mechanism. Tenofovir is administered as a prodrug (TDF or TAF) to enhance oral bioavailability.[3][11] Once absorbed, it is converted to Tenofovir, which is then phosphorylated by cellular enzymes to its active form, Tenofovir diphosphate.[2][11]
Tenofovir diphosphate mimics the natural deoxyadenosine 5'-triphosphate (dATP). It competes with dATP for incorporation into newly forming viral DNA by the viral reverse transcriptase (in HIV) or DNA polymerase (in Hepatitis B).[12][13] Because Tenofovir lacks the 3'-hydroxyl group necessary for chain elongation, its incorporation into the viral DNA strand results in premature chain termination, effectively halting viral replication.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Tenofovir (Viread): Uses, Side Effects, Alternatives & More - GoodRx [goodrx.com]
- 6. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rac-Tenofovir-d7 | 107021-12-5 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 12. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
